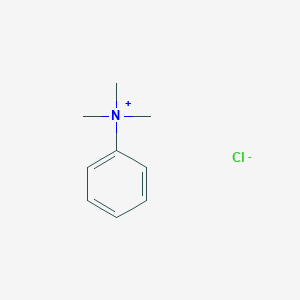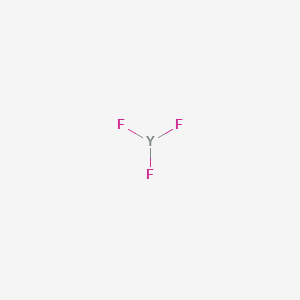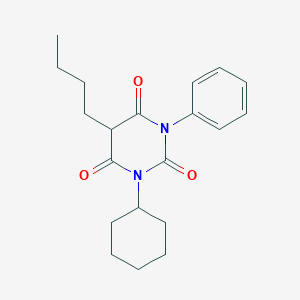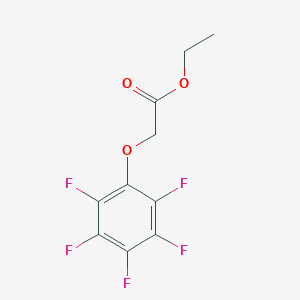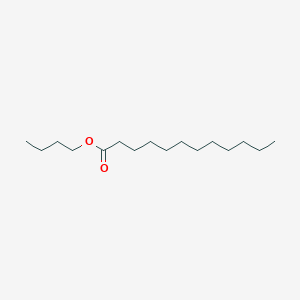
ラウリン酸ブチル
説明
Butyl laurate, also known as butyl dodecanoate, is an ester formed from butanol and lauric acid. It is a colorless to pale yellow liquid with a mild, pleasant odor. The compound is widely used in various industries due to its excellent solubility, low toxicity, and biodegradability.
科学的研究の応用
天然深共融溶媒におけるバイオ触媒によるビニルラウレートの転エステル化
ラウリン酸ブチルは、天然深共融溶媒(NADES)中で、リパーゼ酵素Candida antarctica Bを用いてビニルラウレートを1-ブタノールで転エステル化するために使用されます。 ほとんどのNADESにおける初期反応速度は、基準のn-ヘキサンよりも速い . 反応速度の上昇は、反応の活性化エネルギーの変化、または基質のコンフォメーションの変化による基質の溶解に関連している可能性が最も高い .
固定化リゾプスオリザエリパーゼによるラウリン酸ブチルの酵素合成
ラウリン酸ブチルは、ラウリン酸とブタノールをエステル化することによって合成されます。 この反応は、有機媒体中でシリカエアロゲルに固定化されたリゾプスオリザエリパーゼによって触媒されます . リパーゼ量は、合成収率に影響を与える主な要因であることがわかりました . 固定化リパーゼは、ラウリン酸ブチルの転化収率が大幅に低下することなく、26サイクルまで再利用することができました .
作用機序
Mode of Action
It is known to be an ester compound with a fruity odor, commonly used as a flavoring agent in the food and beverage industry . In addition, it is used as a solvent, plasticizer, or lubricant in various industrial applications .
Pharmacokinetics
As a lipophilic compound, it is likely to have good absorption and distribution in lipid-rich tissues .
Result of Action
Its unique chemical properties make it an important ingredient in a variety of commercial products, including cosmetics, personal care products, and cleaners .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butyl Laurate. For instance, temperature and pH may affect its stability and efficacy. Specific studies on the influence of environmental factors on butyl laurate’s action are lacking .
生化学分析
Biochemical Properties
Butyl laurate is involved in several biochemical reactions, primarily due to its ester bond, which can be hydrolyzed by esterases. These enzymes catalyze the breakdown of butyl laurate into lauric acid and butanol. Lauric acid, a medium-chain fatty acid, is known for its antimicrobial properties and is involved in lipid metabolism. Butyl laurate interacts with proteins and enzymes such as lipases and esterases, facilitating its hydrolysis and subsequent participation in metabolic pathways .
Cellular Effects
Butyl laurate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect lipid metabolism by increasing the levels of lauric acid, which can modulate the expression of genes involved in lipid synthesis and degradation. Additionally, butyl laurate can impact cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, butyl laurate exerts its effects through several mechanisms. It can bind to and activate specific receptors on the cell membrane, triggering downstream signaling pathways. Additionally, butyl laurate can inhibit or activate enzymes involved in lipid metabolism, such as lipases and esterases. These interactions can lead to changes in gene expression, affecting various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl laurate can vary over time. It is relatively stable under standard conditions but can degrade over extended periods or under extreme conditions. Studies have shown that butyl laurate can have long-term effects on cellular function, including alterations in lipid metabolism and gene expression. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact .
Dosage Effects in Animal Models
The effects of butyl laurate can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which butyl laurate can become harmful. These findings underscore the importance of dosage considerations in the use of butyl laurate in biochemical research .
Metabolic Pathways
Butyl laurate is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be hydrolyzed by esterases to produce lauric acid and butanol, which are further metabolized through various biochemical pathways. Lauric acid can be incorporated into triglycerides or oxidized for energy production, while butanol can be metabolized through alcohol dehydrogenase pathways. These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, butyl laurate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of butyl laurate, influencing its biological activity and function .
Subcellular Localization
Butyl laurate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These subcellular localizations can affect the activity and function of butyl laurate, as well as its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: Butyl laurate can be synthesized through the esterification of lauric acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
C11H23COOH+C4H9OH→C11H23COOC4H9
特性
IUPAC Name |
butyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-13-14-16(17)18-15-6-4-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYEUQMPZIGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059336 | |
| Record name | Butyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity, peanut odour | |
| Record name | Butyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 °C. @ 18.00 mm Hg | |
| Record name | Butyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most organic solvents; insoluble in water | |
| Record name | Butyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.863 | |
| Record name | Butyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-18-3 | |
| Record name | Butyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23985OCM4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7 °C | |
| Record name | Butyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Butyl laurate has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol. [, ]
A: Butyl laurate is typically synthesized via esterification of lauric acid with butanol. Various catalysts have been explored for this reaction, including nanometer H3PW12O40/SiO2 [], ferric chloride hexahydrate [], and immobilized lipases from sources like Candida cylindracea [] and Rhizopus oryzae [].
A: Research indicates that factors such as the molar ratio of lauric acid to butanol, catalyst type and concentration, reaction time, and temperature significantly impact the esterification rate and yield of butyl laurate. [, , , ]
A: Butyl laurate finds use in acrylic resin paints designed for direct application onto rust layers. Its incorporation enhances the paint's adhesive strength to the base material and improves its salt spray resistance. []
A: Yes, butyl laurate serves as an organic solvent in phospholipid organogel compositions. These compositions, exhibiting heat-reversible structuring, have potential as drug delivery mediums in various fields. []
A: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify butyl laurate in various matrices, including plant extracts [, , , , , ], essential oils [], and formulated products [].
A: Studies on supercritical fluid solubility revealed that butyl laurate exhibits significantly higher solubility in supercritical carbon dioxide compared to butyl stearate. This difference is attributed to the shorter chain length of the laurate ester. []
A: Yes, butyl laurate has been identified as a constituent of the seed oil of Majidea zanguebarica [] and the leaves and bark of Wrightia tinctoria. []
A: While limited research exists on the specific biological activity of butyl laurate, some studies suggest potential antimicrobial effects. For instance, coconut oil, which contains butyl laurate [], displays enhanced antimicrobial activity when formulated as nanoemulsions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


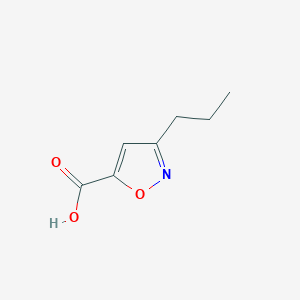

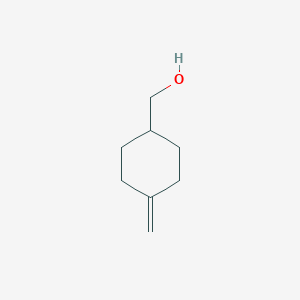

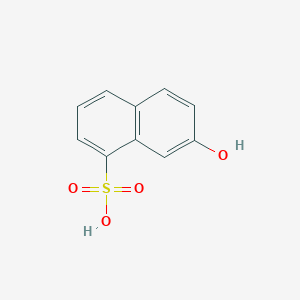

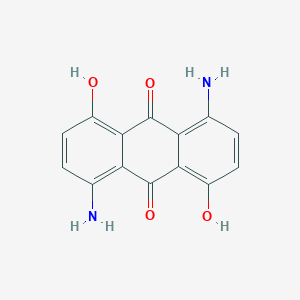
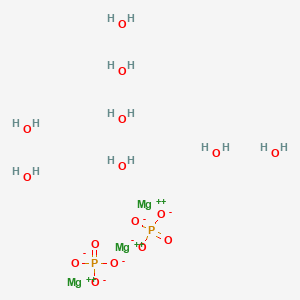
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
